Trans-Translation Inhibition: A Mechanism Distinct from Conventional Antibiotics and Other Oxadiazole Derivatives
2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone is specifically annotated as a trans-translation inhibitor, a mechanism that targets the bacterial ribosome-rescue pathway absent in human cells [1]. In contrast, many other 1,3,4-oxadiazole derivatives reported in the literature exert antibacterial activity through less well-defined or entirely distinct mechanisms (e.g., cell-wall disruption, DNA gyrase inhibition). The well-known analog KKL-35 (4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide) also inhibits trans-translation, but with MIC values of <6 µM against Bacillus anthracis and Mycobacterium smegmatis (Gram-positive/acid-fast spectrum) , whereas the target compound is documented as Gram-negative selective and active against Legionella pneumophila [1]. This divergence in pathogen spectrum within the same mechanism class highlights the critical role of the 4-ethoxyphenyl-thioether-morpholino-ethanone pharmacophore in tuning target engagement.
| Evidence Dimension | Mechanism of action and pathogen spectrum |
|---|---|
| Target Compound Data | Trans-translation inhibitor; Gram-negative spectrum; active against Legionella pneumophila |
| Comparator Or Baseline | KKL-35: trans-translation inhibitor; Gram-positive/acid-fast spectrum; MIC <6 µM against B. anthracis and M. smegmatis |
| Quantified Difference | Mechanism conserved; pathogen spectrum diverges from Gram-positive/acid-fast (KKL-35) to Gram-negative (target compound). Quantitative MIC data for target compound against L. pneumophila not publicly available. |
| Conditions | AntibioticDB annotation (target compound) vs. published MIC assays (KKL-35) |
Why This Matters
For procurement aimed at Gram-negative antibiotic discovery programs, the Gram-negative selectivity and trans-translation mechanism of this compound provide a differentiated starting point compared to analogs that primarily target Gram-positive organisms.
- [1] AntibioticDB. Compound ID 230: 2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone. Mechanism: Trans-translation inhibitor; Spectrum: Gram-negative; Target Pathogen: Legionella pneumophila. View Source
